(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol
Overview
Description
(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol is a chemical compound known for its unique structure and properties It is an ester formed from the reaction of 9-octadecenoic acid (oleic acid) and 1,2-propanediol
Scientific Research Applications
(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of lipid-related disorders.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol typically involves the esterification of oleic acid with 1,2-propanediol. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid in the case of acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and high throughput. The use of immobilized catalysts can also be advantageous for large-scale production, as it allows for easier separation and recycling of the catalyst.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce primary or secondary alcohols.
Comparison with Similar Compounds
Similar Compounds
Glycerol Monostearate: Similar in structure but derived from stearic acid.
Glycerol Monooleate: Another ester of oleic acid but with a different stereochemistry.
Glycerol Monolaurate: Derived from lauric acid, with shorter chain length.
Uniqueness
(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol is unique due to its specific stereochemistry and the presence of an unsaturated fatty acid (oleic acid) in its structure. This gives it distinct physical and chemical properties compared to other glycerol esters, such as different melting points, solubility, and reactivity.
Properties
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] (E)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-SQUSKLHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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